molecular formula C10H11BrN4O B5740119 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B5740119
M. Wt: 283.12 g/mol
InChI Key: MZVWCIRKBKGRDK-UHFFFAOYSA-N
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Description

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-methyl-1H-pyrazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring the potential of this compound to serve as a lead compound for the development of new therapeutic agents .

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it a valuable intermediate in the production of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 3,5-dimethyl-1H-pyrazole
  • 1-methyl-1H-pyrazole-5-carbaldehyde

Uniqueness

What sets (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone apart from similar compounds is its dual pyrazole structure, which provides unique chemical properties and reactivity. This dual structure allows for a broader range of chemical modifications and applications compared to single pyrazole derivatives .

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-methylpyrazol-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c1-6-9(11)7(2)15(13-6)10(16)8-4-5-12-14(8)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVWCIRKBKGRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=NN2C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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